N-([1,1'-Biphenyl]-4-yl)-N-(2-(9,9-diphenyl-9H-fluoren-4-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine
Description
Properties
IUPAC Name |
N-[2-(9,9-diphenylfluoren-4-yl)phenyl]-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H43N/c1-57(2)51-29-15-12-25-46(51)47-38-37-45(39-54(47)57)59(44-35-33-41(34-36-44)40-19-6-3-7-20-40)55-32-17-14-26-48(55)49-28-18-31-53-56(49)50-27-13-16-30-52(50)58(53,42-21-8-4-9-22-42)43-23-10-5-11-24-43/h3-39H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAYPCILAPMEJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6C7=C8C9=CC=CC=C9C(C8=CC=C7)(C1=CC=CC=C1)C1=CC=CC=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H43N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201020948 | |
| Record name | 9H-Fluoren-2-amine, N-[1,1'-biphenyl]-4-yl-N-[2-(9,9-diphenyl-9H-fluoren-4-yl)phenyl]-9,9-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201020948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
754.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1792219-00-1 | |
| Record name | N-[1,1′-Biphenyl]-4-yl-N-[2-(9,9-diphenyl-9H-fluoren-4-yl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1792219-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluoren-2-amine, N-[1,1'-biphenyl]-4-yl-N-[2-(9,9-diphenyl-9H-fluoren-4-yl)phenyl]-9,9-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201020948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(biphenyl-4-yl)-N-[2-(9,9-diphenyl-9H-fluoren-4-yl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.242.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-([1,1'-Biphenyl]-4-yl)-N-(2-(9,9-diphenyl-9H-fluoren-4-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine, commonly referred to as compound 1792219-00-1, is a synthetic organic compound with significant potential in medicinal chemistry. Its complex structure and unique properties suggest various biological activities, particularly in oncology and virology.
The molecular formula of the compound is C58H43N, with a molecular weight of 753.97 g/mol. The compound features multiple aromatic rings that contribute to its biological activity through mechanisms such as enzyme inhibition and interaction with cellular targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit notable biological activities, including:
- Antitumor Activity : Compounds related to this structure have shown selective cytotoxicity against various cancer cell lines. For instance, a series of fluorenone-based analogs were synthesized to improve upon the selective cytotoxicity against pancreatic cancer cells, demonstrating that structural modifications can enhance antitumor efficacy .
- Antiviral Properties : Other studies have explored the antiviral activity of related compounds against viruses such as Ebola. The selectivity index and effective concentrations (EC50) were critical parameters in evaluating their efficacy .
The mechanisms by which this compound may exert its biological effects include:
- Inhibition of Kinesins : Similar compounds have been shown to inhibit mitotic kinesins, which are essential for cell division. This inhibition can lead to apoptosis in cancer cells .
- Interference with Viral Entry : Analogous structures have been identified as potent inhibitors of viral entry mechanisms, suggesting that this compound may also possess antiviral properties .
Case Studies and Research Findings
Several studies provide insights into the biological activity of structurally similar compounds:
| Study | Compound | Activity | EC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| UA-62784 | Antitumor | >20 | Low | |
| Carbazole Derivative | Antiviral | 0.37 | 19 | |
| Calpain Inhibitor | Anticancer | 4 | High |
These findings highlight the potential for this compound to be developed for therapeutic applications.
Pharmacokinetics
Pharmacokinetic studies on similar compounds reveal important parameters such as absorption rate and half-life. For example, analogs administered intravenously showed varied plasma concentration profiles over time, indicating the importance of understanding how modifications to the chemical structure affect pharmacokinetics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The target compound is compared to structurally related HTL materials used in OLEDs, focusing on molecular design, performance, and applications.
Key Findings
Thermal Stability : The target compound’s diphenylfluorene group provides superior thermal stability compared to carbazole-based analogs (e.g., PCBBiF, BCFN), reducing degradation in high-temperature device operation .
Charge Transport : While carbazole-containing compounds (PCBBiF, BCFN) excel in hole mobility, the target’s diphenylfluorene enhances electron-blocking, critical for reducing exciton quenching in OLEDs .
Synthetic Complexity : The target requires multi-step palladium-catalyzed couplings, similar to CAS 1242056-42-3 and CzFA, but with higher molecular weight complicating purification .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?
The compound is synthesized via Ullman coupling or Buchwald-Hartwig amination, starting from brominated biphenyl and fluorenylamine precursors. A typical procedure involves palladium catalysts (e.g., Pd(OAc)₂), ligands (e.g., XPhos), and bases (e.g., Cs₂CO₃) in toluene at 110°C for 24–48 hours . Column chromatography (hexane:EtOAc = 4:1) is used for purification, yielding ~90% pure product. Optimizing catalyst loading (5–10 mol%) and reaction time (monitored via TLC) improves yields .
Q. How can the molecular structure be confirmed experimentally?
Structural confirmation requires a combination of:
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 1.0–1.5 ppm), and amine protons (broad singlet, δ ~5 ppm) .
- X-ray crystallography : Resolve π-stacking interactions and confirm substituent positions (e.g., biphenyl vs. fluorenyl orientation) .
- Elemental analysis (CHN) : Validate empirical formula (e.g., C₅₄H₄₀N₂) with <0.3% deviation .
Q. What purification methods are effective for removing common by-products?
Q. What role does this compound play in optoelectronic devices?
It acts as a hole-transport material (HTM) in OLEDs due to its high triplet energy (T₁ ~2.7 eV) and ambipolar charge transport. The biphenyl-fluorene backbone enhances π-conjugation, while dimethyl groups reduce crystallinity, improving film homogeneity .
Q. How should this compound be stored to ensure long-term stability?
Store under inert atmosphere (Ar/N₂) at –20°C in amber vials to prevent photodegradation. During shipping, room temperature is acceptable for ≤7 days .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) guide the design of derivatives?
Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to:
- Predict HOMO/LUMO levels for charge transport tuning.
- Simulate substituent effects on steric hindrance (e.g., replacing methyl with phenyl groups) . Validate models against experimental UV-Vis and cyclic voltammetry data .
Q. What methodologies assess thermal stability for device integration?
Q. How to resolve contradictions in reported purity and device performance?
Contradictions arise from:
- Synthetic impurities : Trace Pd (≤50 ppm) quenches electroluminescence. Quantify via ICP-MS and repurify with chelating agents (e.g., EDTA) .
- Batch variability : Compare NMR spectra across batches to identify inconsistent substituent ratios .
Q. What strategies improve device integration in OLED architectures?
Q. How do structural modifications (e.g., halogenation) impact optoelectronic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
